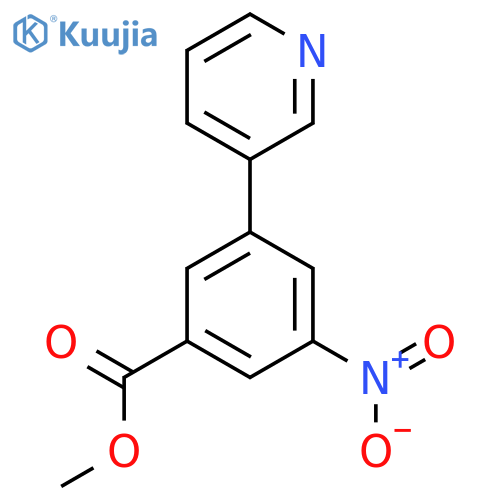

Cas no 1214325-43-5 (Methyl 3-nitro-5-(pyridin-3-yl)benzoate)

1214325-43-5 structure

商品名:Methyl 3-nitro-5-(pyridin-3-yl)benzoate

CAS番号:1214325-43-5

MF:C13H10N2O4

メガワット:258.229503154755

CID:4955264

Methyl 3-nitro-5-(pyridin-3-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-nitro-5-(pyridin-3-yl)benzoate

- Methyl 3-nitro-5-(pyridin-3-yl)benzoate

-

- インチ: 1S/C13H10N2O4/c1-19-13(16)11-5-10(6-12(7-11)15(17)18)9-3-2-4-14-8-9/h2-8H,1H3

- InChIKey: QEHFTTJYLJYRMC-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC(=CC(C2C=NC=CC=2)=C1)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 342

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 3-nitro-5-(pyridin-3-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015008065-1g |

Methyl 3-nitro-5-(pyridin-3-yl)benzoate |

1214325-43-5 | 97% | 1g |

$1504.90 | 2023-09-04 |

Methyl 3-nitro-5-(pyridin-3-yl)benzoate 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1214325-43-5 (Methyl 3-nitro-5-(pyridin-3-yl)benzoate) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量